N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a benzylpiperazine moiety, and a carboxamide group, which collectively contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Coupling with Phenylfuran Carboxylic Acid: The benzylpiperazine intermediate is then coupled with 2-furan carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation: The resulting intermediate undergoes amidation with 2-aminophenyl carboxylic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are also employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, preliminary studies indicate that this compound may exhibit therapeutic properties, such as anti-inflammatory and anticancer activities. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and carboxamide group may also contribute to binding affinity and specificity, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-acetylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide
- N-[2-(4-methylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide
- N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide
Uniqueness
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide is unique due to the presence of the benzyl group, which can enhance lipophilicity and potentially improve membrane permeability. This structural feature may also influence its binding interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H23N3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c27-22(21-11-6-16-29-21)24-20-10-5-4-9-19(20)23(28)26-14-12-25(13-15-26)17-18-7-2-1-3-8-18/h1-11,16H,12-15,17H2,(H,24,27) |
InChI Key |
OHZKTVIKOSVKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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